3-(Furan-2-yl)but-2-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(furan-2-yl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSGIAZISDWKNV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 3 Furan 2 Yl but 2 Enoic Acid
Reactivity of the α,β-Unsaturated Carboxylic Acid Moiety
The conjugated system of the double bond and the carbonyl group in the α,β-unsaturated carboxylic acid moiety is a primary site of reactivity. This arrangement facilitates a variety of addition and derivatization reactions.
Nucleophilic Addition Reactions, Including Hetero-Michael Additions
The electron-withdrawing nature of the carboxyl group renders the β-carbon of the butenoic acid chain electrophilic and susceptible to nucleophilic attack. This reactivity is characteristic of Michael-type additions. While specific studies on 3-(furan-2-yl)but-2-enoic acid are not extensively detailed in the provided results, the general reactivity of α,β-unsaturated carbonyl compounds suggests that it can undergo conjugate additions with various nucleophiles. thieme-connect.de
These reactions, often termed hetero-Michael additions when the nucleophile is a heteroatom, are fundamental in forming new carbon-heteroatom bonds. For instance, thiols and amines are common nucleophiles in such reactions. The rate and success of these additions can be influenced by factors such as the pH of the reaction medium. nih.gov Chiral thiourea-boronic acid hybrid catalysts have been developed for asymmetric aza-Michael additions to α,β-unsaturated carboxylic acids, highlighting the potential for stereoselective modifications. kyoto-u.ac.jpnih.gov
In a related context, the reaction of similar butenoic acid derivatives with ethanolamine (B43304) leads to aza-Michael adducts, which can then be used as key intermediates in the synthesis of various heterocyclic compounds like pyridazinones and furanones. raco.cat This underscores the synthetic utility of nucleophilic additions to this class of compounds.
Electrophilic Additions to the Alkene
The carbon-carbon double bond in this compound can also react with electrophiles. libretexts.org In these electrophilic addition reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. savemyexams.comunizin.org For example, the reaction with hydrogen halides (HX) proceeds via the formation of a carbocation intermediate after the initial protonation of the double bond. libretexts.orgsavemyexams.comunizin.org The subsequent attack of the halide ion on the carbocation yields the final addition product. savemyexams.comunizin.org
Under superelectrophilic activation conditions using Brønsted superacids like triflic acid (TfOH), 3-(furan-2-yl)propenoic acids (a closely related structure) can undergo hydroarylation with arenes. mdpi.comnih.gov This reaction leads to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov Mechanistic studies suggest that the reaction proceeds through a diprotonated form of the furan (B31954) acid, which acts as the reactive electrophilic species. mdpi.comnih.gov
It is important to choose the appropriate acid catalyst, as strong acids like sulfuric acid can sometimes lead to undesirable oligomerization.
Carboxylic Acid Functional Group Derivatization (e.g., Esterification)
The carboxylic acid group of this compound can be readily converted into various derivatives, such as esters and amides. Esterification can be achieved through standard methods, for example, by reacting the acid with an alcohol in the presence of a catalyst. Dimethyl carbonate is one reagent that can be used for this purpose.
The synthesis of amides is another common transformation. For instance, 3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid is synthesized from 3-(furan-2-yl)propenoic acid and 3-aminopropanoic acid. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or by using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The activated acid then reacts with the amine to form the corresponding amide.
Transformations Involving the Furan Heterocycle
The furan ring in this compound is an aromatic heterocycle that can participate in its own unique set of reactions, distinct from the butenoic acid chain.
Cycloaddition Reactions (e.g., Diels-Alder) of Furanic Dienes
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govbiorizon.eunih.gov This reaction is a powerful tool for constructing complex cyclic molecules. nih.gov Although the furan ring's aromaticity makes it less reactive than a non-aromatic diene like cyclopentadiene, it can still participate in these reactions, particularly with reactive dienophiles. nih.govrsc.org
Electron-withdrawing substituents on the furan ring, such as the butenoic acid group, generally decrease the reactivity of the furan as a diene in normal-electron-demand Diels-Alder reactions. nih.govrsc.org However, converting the carboxylic acid to its carboxylate salt can enhance reactivity, allowing cycloadditions to proceed under milder conditions. nih.govbiorizon.eu These reactions often show a significant rate enhancement in water. nih.govbiorizon.eu
In some cases, the butenoic acid side chain itself can contain a dienophile, leading to intramolecular Diels-Alder reactions. For example, derivatives of 3-(furan-2-yl)acrylaldehyde can undergo a tandem Ugi reaction and intramolecular Diels-Alder reaction to form complex furoisoindole structures. researchgate.netbeilstein-journals.org
Table 1: Examples of Diels-Alder Reactions with Furan Derivatives
| Diene | Dienophile | Product Type | Key Findings | Reference(s) |
| 2-Furoic acids | Maleimides | Cycloadducts | Reaction is enhanced in water and by converting the acid to its carboxylate salt. | nih.gov, biorizon.eu |
| (E)-3-(Furan-2-yl)acrylaldehyde derivative | Maleic acid monoanilide (formed in situ) | Furo[2,3-f]isoindole | A one-pot Ugi/intramolecular Diels-Alder reaction occurs with high stereoselectivity. | researchgate.net, beilstein-journals.org |
| 2-Amido substituted furans | Tethered alkenyl group | Hexahydroindolinones | The initially formed cycloadduct undergoes rearrangement. | nih.gov |
Acid-Catalyzed Cyclizations and Heterocyclizations
The presence of both the furan ring and the butenoic acid moiety allows for intramolecular acid-catalyzed cyclization reactions, leading to the formation of new heterocyclic systems. For example, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, which can be derived from related butenoic acids, undergo intramolecular cyclization in the presence of propionic anhydride (B1165640) to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. researchgate.net
In a different type of transformation, (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid can be converted to its corresponding azide (B81097), which upon heating, cyclizes to form a 4,5-dihydrofuro[3,2-c]pyridin-4-one derivative. researchgate.net While not a direct cyclization of the starting acid, this demonstrates a pathway where the butenoic acid chain is modified to facilitate cyclization onto the furan ring system.
Furthermore, related structures like 4-aryl-4-oxo-2-tienylaminobut-2-enoic acids undergo intramolecular cyclization in acetic anhydride to yield furanone derivatives. chimicatechnoacta.ru The dehydration of aza-Michael adducts of similar butenoic acids can also lead to the formation of furan-2(3H)-one derivatives. raco.cat
Table 2: Examples of Cyclization and Heterocyclization Reactions
| Starting Material Type | Reagents/Conditions | Product Type | Reaction Description | Reference(s) |
| Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | Propionic anhydride | N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides | Intramolecular cyclization. | researchgate.net |
| (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid azide | Heat (in diphenyl ether) | 4,5-Dihydrofuro[3,2-c]pyridin-4-one | Intramolecular cyclization of the azide derivative. | researchgate.net |
| 4-Aryl-4-oxo-2-tienylaminobut-2-enoic acids | Acetic anhydride | 3-Thienylimino-3H-furan-2-ones | Intramolecular cyclization to form a furanone ring. | chimicatechnoacta.ru |
| Aza-Michael adduct of 3-(4-acetoamino)benzoylprop-2-enoic acid | Acetic anhydride | 5-(4-acetaminophenyl)-3-(2-hydroxyethanolamino)-furan-2(3H)-one | Dehydration and cyclization. | raco.cat |
Ring-Opening and Rearrangement Processes
The furan ring, despite its aromatic character, is susceptible to a variety of ring-opening and rearrangement reactions, particularly under thermal, acidic, or catalytic influence. These transformations are crucial in synthetic chemistry as they convert the stable furan heterocycle into diverse, highly functionalized acyclic or alternative heterocyclic structures.
One of the prominent pathways involves a cycloaddition-rearrangement sequence. For instance, intramolecular Diels-Alder reactions of furan derivatives, such as 2-amido substituted furans, initially form a [4+2] cycloadduct (an oxa-bridged species). acs.orgnih.gov This intermediate can be unstable and undergo a subsequent ring-opening reaction, often assisted by a neighboring functional group. acs.orgnih.gov In the case of 2-amido furans, the nitrogen atom can facilitate the cleavage of the oxygen bridge, leading to a rearranged ketone product. acs.orgnih.gov The efficiency and outcome of this sequence are highly dependent on the electronic properties of the substituents. acs.orgnih.gov
Acid-catalyzed rearrangements represent another significant class of transformations. The Piancatelli rearrangement, for example, converts furfuryl alcohols into functionalized cyclopentenones through an acid-catalyzed process where water acts as a nucleophile. chim.it A related transformation is the Achmatowicz rearrangement, which involves the oxidative expansion of the furan ring. This process typically begins with the conversion of a furfuryl alcohol into a 2,5-dihydrofuran (B41785) derivative, which, upon acid-hydrolysis, opens to an acyclic dicarbonyl intermediate that subsequently cyclizes to form a dihydropyranone. chim.it
Furthermore, traditional synthetic routes for compounds like 1,4-enediones have historically relied on the ring-opening of furan or thiophene (B33073) derivatives. rsc.org Transition metal catalysis, particularly with palladium, can also induce ring-opening. These reactions can lead to the formation of α,β-unsaturated aldehydes and ketones, providing insight into the mechanisms of C-H activation in electron-rich heterocycles. rsc.orgpku.edu.cn
Catalytic Activation and Directed Transformations
Catalysis plays a pivotal role in modulating the reactivity of the furan ring and its substituents, enabling transformations that are otherwise difficult to achieve. Both Brønsted acids and transition metals are effective in activating this compound and related furanic systems for directed chemical changes.
Brønsted acids are powerful catalysts for a range of reactions involving furanic compounds. A key challenge in the acid catalysis of furans is their propensity for polymerization or uncontrolled decomposition under strongly acidic conditions. nih.govacs.org However, careful selection of the acid and reaction conditions can lead to highly specific and useful transformations.
Research on the closely related 3-(furan-2-yl)propenoic acid has shown that strong Brønsted acids like triflic acid (TfOH) can achieve "superelectrophilic activation." This involves the protonation of both the carbonyl oxygen and the furan ring, forming reactive diprotonated species that can readily engage in electrophilic reactions without causing degradation of the furan core. In contrast, acids such as sulfuric acid tend to promote undesirable oligomerization. The use of solvents like hexafluoroisopropanol (HFIP) has also been shown to be crucial in mitigating polymerization during the acid-catalyzed reduction of furans by stabilizing intermediates and products. nih.govacs.org
Formic acid, generated in situ during the oxidation of 5-(hydroxymethyl)furfural (HMF), can act as a Brønsted acid catalyst, facilitating a cascade of reactions including tautomerization and hydration. unlp.edu.ar Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are instrumental in asymmetric catalysis, capable of activating α,β-unsaturated carbonyl compounds for enantioselective photochemical reactions and cycloadditions by protonating the carbonyl oxygen, thus lowering the LUMO of the electrophile. nih.govacs.org
The table below summarizes the effects of different Brønsted acids on furanic systems.
| Brønsted Acid Catalyst | Substrate Type | Transformation | Key Findings/Observations | Reference |
|---|---|---|---|---|
| Triflic Acid (TfOH) | 3-(Furan-2-yl)propenoic acid | Superelectrophilic Activation | Forms reactive diprotonated species, facilitating electrophilic reactions without ring decomposition. | |
| Sulfuric Acid (H₂SO₄) | 3-(Furan-2-yl)propenoic acid | Oligomerization | Leads to undesirable polymerization of the starting material. | |
| Trifluoroacetic Acid (TFA) / Triflic Acid (TfOH) | Furans | Reduction (with silanes) | Catalyzes reduction to dihydro- and tetrahydrofurans; HFIP solvent is key to prevent polymerization. | nih.govacs.org |
| Formic Acid (HCOOH) | 5-(Hydroxymethyl)furfural derivatives | Rearrangement/Hydration | Acts as an in situ catalyst promoting various steps in a complex oxidation process. | unlp.edu.ar |
| Chiral Phosphoric Acids (e.g., BINOL-derived) | α,β-Unsaturated Carbonyls | Asymmetric Photochemical Reactions | Activates substrates for enantioselective transformations via protonation. | nih.govacs.org |
Transition metals are exceptionally versatile catalysts for functionalizing furan rings and their derivatives. arkat-usa.org Catalysts based on palladium, gold, copper, and iron enable a wide array of transformations, including cross-coupling, cyclization, and annulation reactions. researchgate.netnih.gov
Palladium catalysis is widely employed for creating C-C and C-heteroatom bonds. mdpi.com Reactions such as the Suzuki and Heck cross-couplings are effective for introducing aryl, vinyl, or alkyl groups onto the furan core. mdpi.com Palladium catalysts also facilitate multi-component reactions, allowing for the one-pot synthesis of highly substituted furans from simple, readily available starting materials. organic-chemistry.org Furthermore, palladium can catalyze dearomatization and annulation cascade reactions of furans to stereoselectively produce complex spiro-dihydrofuran frameworks. acs.org
Gold catalysis has emerged as a powerful tool for furan synthesis and functionalization, primarily due to the carbophilic nature of gold complexes which allows them to activate alkynes, allenes, and other unsaturated systems. thieme-connect.combeilstein-journals.org Gold catalysts are particularly effective in promoting cycloisomerization reactions of various acyclic precursors to form the furan ring. organic-chemistry.orgresearchgate.net In some intramolecular reactions of furans with alkynes, gold catalysis can lead to ring-opened products rather than the expected alkenylated furans. pku.edu.cn
Copper-mediated reactions also provide efficient routes to substituted furans. For example, copper can mediate the annulation of alkyl ketones with α,β-unsaturated carboxylic acids to afford 2,3,5-trisubstituted furans. acs.org
The table below provides a summary of various transition metal-catalyzed transformations relevant to furanic systems.
| Metal Catalyst | Reaction Type | Transformation Example | Reference |
|---|---|---|---|
| Palladium (Pd) | Three-Component Annulation | Synthesis of polysubstituted furans from β-keto esters, propargyl carbonate, and aryl iodides. | organic-chemistry.org |
| Palladium (Pd) | Dearomatization/Annulation | Stereoselective synthesis of spiro 2,5-dihydrofurans from furans and alkynes. | acs.org |
| Palladium (Pd) | Oxidative Alkoxylation | Conversion of α-alkenyl β-diketones into 2,3,5-trisubstituted furans. | mdpi.com |
| Gold (Au) | Intermolecular Cascade | Synthesis of di-, tri-, and tetrasubstituted furans from propargyl alcohol and alkynes. | organic-chemistry.org |
| Gold (Au) | Cycloisomerization/Rearrangement | Conversion of γ-acyloxyalkynyl ketones into highly substituted furans. | beilstein-journals.org |
| Gold (Au) | Intramolecular Alkenylation | Synthesis of seven-membered-ring-fused furans from β-yne-furans. | pku.edu.cn |
| Copper (Cu) | Annulation | Synthesis of 2,3,5-trisubstituted furans from alkyl ketones and α,β-unsaturated carboxylic acids. | acs.org |
| Iron (Fe) / Copper (Cu) | Intramolecular C-O Bond Formation | One-pot synthesis of benzo[b]furans from 1-aryl ketones. | nih.gov |
Brønsted Acid-Catalyzed Reactions
Isomerization Dynamics of Furan-Containing Unsaturated Structures
The unsaturated butenoic acid side chain of this compound introduces the possibility of isomerization, which can significantly impact the compound's properties and reactivity. The primary types of isomerization are geometric (E/Z) isomerization around the C=C double bond and positional isomerization where the double bond shifts along the carbon chain.
Geometric, or cis/trans (E/Z), isomerization is a key dynamic for α,β-unsaturated carboxylic acids. The synthesis of related compounds like 3-(furan-2-yl)propenoic acid typically yields the (E)-isomer as the major product due to its greater thermodynamic stability. However, the (Z)-isomer can be formed, and interconversion between the two is possible, often induced by photochemical or catalytic means. tandfonline.comrsc.org Studies on ammonium (B1175870) salts of α,β-unsaturated carboxylates have shown that E/Z photoisomerization can be an effective method for preparing the (Z)-isomers from their (E)-counterparts in the solid state. tandfonline.comrsc.org The efficiency of this isomerization is highly dependent on the crystal structure and the nature of the hydrogen-bonding network within the solid. rsc.org Brønsted acids can also catalyze the photochemical E/Z isomerization of α,β-unsaturated ketones and carboxylic acids. nih.gov
Positional isomerization, the migration of the C=C double bond from the α,β-position to the β,γ-position, is another important transformation. This is generally a contra-thermodynamic process, as the conjugated α,β-isomer is typically more stable. However, such isomerizations can be achieved. For example, a catalytic strategy involving the photoenolization of α,β-unsaturated esters has been developed. acs.org In this process, a transient photoenol is enantioselectively protonated by a chiral phosphoric acid to yield the less stable β,γ-unsaturated ester. acs.org Additionally, enzymes from the Old Yellow Enzyme (OYE) family have been shown to catalyze the redox-neutral C=C bond isomerization of an α,β-unsaturated γ-butyrolactone from a less stable exocyclic position to the more thermodynamically favored endocyclic position. nih.gov This biological isomerization proceeds through a hydride addition-abstraction mechanism mediated by the flavin mononucleotide (FMN) cofactor. nih.gov
Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information about the number, environment, and coupling of hydrogen atoms in a molecule. For 3-(Furan-2-yl)but-2-enoic acid, the spectrum is expected to show distinct signals corresponding to the protons on the furan (B31954) ring, the vinylic proton, the methyl group, and the carboxylic acid.
Table 1: Predicted ¹H NMR Data for (E)-3-(Furan-2-yl)but-2-enoic acid
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOH | ~12.0 | br s | - |
| Furan H5 | ~7.5 | m | - |
| Furan H3 | ~6.8 | m | - |
| Furan H4 | ~6.5 | m | - |
| Vinylic H2 | ~6.0 | s or q | ~1.5 (long-range) |
| Methyl (-CH₃) | ~2.5 | s or d | ~1.5 (long-range) |
This table is predictive and based on analogous structures.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
Table 2: Predicted ¹³C NMR Data for (E)-3-(Furan-2-yl)but-2-enoic acid
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-COOH) | ~170 |
| C3 (=C(CH₃)-) | ~155 |
| Furan C2 | ~150 |
| Furan C5 | ~145 |
| Furan C3 | ~115 |
| C2 (=CH-) | ~114 |
| Furan C4 | ~112 |
| C4 (-CH₃) | ~20 |
This table is predictive and based on analogous structures.
For unambiguous structural assignment, especially for complex molecules, advanced 2D NMR techniques are employed. ipb.pt These methods reveal correlations between different nuclei, confirming the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): This homonuclear technique would establish correlations between coupled protons, such as those on the furan ring (H3-H4, H4-H5) and potentially a long-range coupling between the vinylic proton (H2) and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (e.g., furan H3, H4, H5, vinylic H2, methyl H) to its corresponding carbon signal.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight and elemental formula of a compound and can aid in structural elucidation through fragmentation analysis.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for the identification and quantification of volatile and semi-volatile compounds, including furan derivatives. researchgate.netpnas.orgnsf.gov
For analysis, this compound would typically be derivatized, for instance by methylation to form the more volatile methyl ester, before injection into the GC system. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the carboxyl group or cleavage of the furan ring, aiding in the structural confirmation.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. This technique is essential for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures. The exact mass of (E)-3-(furan-2-yl)but-2-enoic acid (C₈H₈O₃) is 152.04735 Da. uni.lu HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identification. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used as an additional identification parameter. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the detailed analysis of molecular vibrations within this compound.
Characterization of Functional Groups and Molecular Vibrations
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The IR spectrum of a related compound, 3-(furan-2-yl)propenoic acid, shows a strong absorption band for the carbonyl group (C=O) of the carboxylic acid at approximately 1699 cm⁻¹ and a broad band for the hydroxyl group (O-H) stretch around 3000 cm⁻¹. mdpi.com For but-2-enoic acid, characteristic IR absorptions include those for the carbonyl group and C-H bonds. raco.cat In derivatives of 2-enoic acids, the C=O stretching vibration is typically observed in the region of 1671-1738 cm⁻¹. chimicatechnoacta.ru
Raman spectroscopy provides complementary information. For instance, in 2-furanacrylic acid, a compound with a similar furan and acrylic acid moiety, Raman spectra have been successfully recorded to further characterize its vibrational modes. nih.gov The combination of IR and Raman spectroscopy allows for a more complete assignment of the vibrational frequencies associated with the furan ring, the carbon-carbon double bond, and the carboxylic acid group in this compound.
Interactive Data Table: Characteristic Vibrational Frequencies for Related Furan and Enoic Acid Compounds
| Functional Group | Approximate Wavenumber (cm⁻¹) | Compound/Derivative Class | Source(s) |
| O-H (Carboxylic Acid) | ~3000 | 3-(Furan-2-yl)propenoic acid | mdpi.com |
| C=O (Carboxylic Acid) | ~1699 | 3-(Furan-2-yl)propenoic acid | mdpi.com |
| C=O | 1671-1738 | 2-Enoic acid derivatives | chimicatechnoacta.ru |
| C-H | 2960 | But-2-enoic acid derivatives | raco.cat |
| C=O | 1670 | But-2-enoic acid derivatives | raco.cat |
Complementary Use with Computational Spectroscopy
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental vibrational spectra. By calculating the theoretical vibrational frequencies of this compound, a more precise assignment of the experimental IR and Raman bands can be achieved. For instance, DFT calculations at the B3LYP/6-31G(d,p) level have been used to analyze the interaction energies and vibrational modes of structurally similar compounds, such as 3-aryl-2-cyanoprop-2-enoic acid. researchgate.net This synergy between experimental and computational spectroscopy provides a robust framework for the unambiguous structural elucidation of the molecule.
Chromatographic Techniques for Separation and Purification
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.
Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound and its derivatives. For instance, the purity of a synthesized sample of 3-aryl-2-cyanoprop-2-enoic acid was confirmed to be 95.92% by HPLC. researchgate.net In another study, HPLC analysis was used to determine the isomeric ratio of a related compound, isopropyl (Z)-8-(furan-2-yl)-8-hydroxy-oct-5-enoate, revealing a composition of 90.6% cis-isomer and 9.4% trans-isomer. google.com The choice of stationary phase (e.g., C18) and mobile phase allows for the effective separation of the target compound from impurities and starting materials. researchgate.netpsu.edu
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a valuable technique for the analysis of volatile furan derivatives. While the direct analysis of the carboxylic acid may require derivatization to increase its volatility, GC-MS is highly effective for separating and identifying related furan compounds. mdpi.comresearchgate.netacs.orgnih.gov For example, a method using a HP-5MS column has been developed to separate various furan derivatives within a short analysis time. mdpi.comnih.gov This technique is particularly useful for detecting and quantifying trace impurities in a sample of this compound.
Interactive Data Table: Chromatographic Conditions for Furan Derivatives
| Technique | Column | Typical Application | Source(s) |
| HPLC | C18 (Reversed-Phase) | Purity assessment, Isomer separation | researchgate.netgoogle.com |
| GC-MS | HP-5MS | Separation of volatile furan derivatives | mdpi.comnih.gov |
Specialized Chromatographic Methods
Silver ion chromatography is a specialized technique that separates compounds based on the number, configuration, and position of double bonds. researchgate.netnih.gov The π-electrons of the double bonds in unsaturated compounds like this compound can form reversible complexes with silver ions impregnated on the stationary phase (e.g., silica (B1680970) gel). researchgate.netaocs.org This interaction allows for the separation of unsaturated molecules from their saturated counterparts and can also differentiate between cis and trans isomers. aocs.orgaocs.org This method could be particularly useful for purifying this compound or separating it from other unsaturated byproducts.
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating issues like irreversible adsorption of the sample. proceedings.sciencetandfonline.comspringernature.com This method is especially well-suited for the separation and purification of natural products and can be applied to a wide range of polarities. proceedings.sciencenih.gov Given that furan derivatives can be found in natural sources, CCC presents a viable option for the purification of this compound, particularly in preparative scale applications due to its high sample loading capacity. proceedings.scienceacs.org
Computational and Theoretical Investigations of 3 Furan 2 Yl but 2 Enoic Acid and Analogs
Quantum Chemical Studies on Molecular and Electronic Structure
Quantum chemical calculations have become indispensable tools for understanding the intricate details of molecular and electronic structures. For furan-containing compounds like 3-(furan-2-yl)but-2-enoic acid, these computational methods provide insights that complement experimental findings.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the optimized geometries and electronic properties of molecules. For furan (B31954) derivatives, DFT calculations, often using the B3LYP functional, have been instrumental in understanding their structural and electronic characteristics. science.govresearchgate.net
For instance, in studies of related furanic compounds, DFT calculations have been used to determine optimized molecular structures and analyze frontier molecular orbitals (FMOs). researchgate.net The electron-withdrawing or -donating nature of substituents on the furan ring can significantly influence the electronic properties, such as the HOMO-LUMO gap. For example, the presence of a nitro group, an electron-withdrawing group, on a phenyl-furan-acrylic acid derivative was shown to lower the HOMO energy level, thereby enhancing the electrophilicity of the acrylic acid moiety. These types of calculations provide a foundational understanding of how the specific arrangement of atoms in this compound dictates its electronic behavior.
Table 1: Predicted Collision Cross Section (CCS) values (Ų) for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 153.05463 | 130.6 |
| [M+Na]+ | 175.03657 | 138.0 |
| [M-H]- | 151.04007 | 133.6 |
| [M+NH4]+ | 170.08117 | 151.2 |
| [M+K]+ | 191.01051 | 137.7 |
| [M+H-H2O]+ | 135.04461 | 125.7 |
| [M+HCOO]- | 197.04555 | 152.8 |
| [M+CH3COO]- | 211.06120 | 171.0 |
| [M+Na-2H]- | 173.02202 | 135.0 |
| [M]+ | 152.04680 | 131.0 |
| [M]- | 152.04790 | 131.0 |
| m/z: mass to charge ratio of the adduct. Data obtained from CCSbase predictions. |
For furan-2-carboxylic acid and 3-(2-furyl)-2-propenoic acid, experimental methods combined with calculations have been used to determine standard enthalpies of combustion, formation, fusion, and sublimation. researchgate.netresearchgate.net These thermochemical properties are crucial for understanding the stability and energy content of these molecules. Additive calculation schemes, which rely on group contributions, are often employed to estimate the standard enthalpies of vaporization and formation for substances with similar functional groups. researchgate.netresearchgate.net
The conformational landscape of carboxylic acids is a subject of considerable interest as it influences their physical and chemical properties. researchgate.netacs.org Conformational analysis involves studying the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds and their corresponding energy levels. libretexts.org
For furanic carboxylic acids, computational studies have been performed to understand their conformational preferences. researchgate.netacs.org For example, a study on the structurally similar pyrrole-2-carboxylic acid, which also features a five-membered heterocyclic ring, identified multiple conformers with different orientations of the carboxylic group relative to the ring. acs.org DFT calculations can predict the relative energies of these conformers, identifying the most stable arrangements. In some cases, it has been observed that certain conformers, even if higher in energy, can be generated through specific experimental conditions like selective vibrational excitation. researchgate.net The study of these energetic profiles is essential for understanding the dynamic behavior of these molecules.
Ab Initio Calculations for Thermochemical and Electronic Structure Characterization
Reaction Mechanism Elucidation and Pathway Prediction
Computational chemistry plays a vital role in elucidating reaction mechanisms by mapping out potential energy surfaces and identifying key intermediates and transition states.
Understanding the transition state of a reaction is key to predicting its rate and outcome. Computational methods allow for the characterization of these high-energy structures. For reactions involving furan derivatives, such as Diels-Alder reactions, computational studies at the DFT level (e.g., B3LYP/6-31G*) have been used to investigate the reaction pathways. acs.org
These studies have shown that the presence of a Lewis acid catalyst can significantly lower the activation energy, making the reaction more favorable. acs.org The calculations can model the formation of a complex between the furan-containing molecule and the catalyst, revealing how this interaction facilitates the reaction. Similarly, in other reactions like aldol (B89426) condensations to form 4-oxo-2-butenoic acids, the mechanism can be influenced by the type of catalyst used, with different pathways being favored for different substrates. rsc.org
Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org
The reactivity of α,β-unsaturated carboxylic acids and their derivatives can be rationalized using FMO theory. longdom.org For instance, in a Michael addition reaction, the HOMO of the nucleophile will interact with the LUMO of the electrophilic α,β-unsaturated system. The distribution and energy of these frontier orbitals, which can be calculated using DFT, determine the regioselectivity and reactivity of the compound. longdom.org In the context of this compound, FMO theory can explain its susceptibility to nucleophilic attack at the β-position of the acrylic acid moiety. The theory has also been used to rationalize substituent effects in reactions; for example, the choice of catalyst in aldol condensations to form 4-oxo-butenoic acids has been explained by considering the frontier orbitals of the reacting species. rsc.org
Protonation State Analysis and Electrophilic Activation
Computational studies, particularly using Density Functional Theory (DFT), are crucial in understanding the reactivity of this compound and its analogs. The protonation state of the molecule significantly influences its chemical behavior. In the presence of strong Brønsted superacids like trifluoromethanesulfonic acid (TfOH), the molecule can become O,C-diprotonated. nih.gov This diprotonated form is identified as a highly reactive electrophilic species. nih.gov
This electrophilic activation is key to reactions such as the hydroarylation of the carbon-carbon double bond, where the activated furan derivative reacts with arenes. nih.gov The mechanism involves the initial protonation of the carbonyl oxygen and the furan ring, which increases the electrophilicity of the butenoic acid chain, facilitating the nucleophilic attack by an arene. nih.gov This process highlights how the electronic nature and reactivity of the furan ring and the carboxylic acid group are modulated by the surrounding chemical environment, a phenomenon that can be accurately modeled and predicted through computational methods.
Intermolecular Interactions and Condensed Phase Properties
Analysis of Non-Covalent Interactions (e.g., QTAIM, RDG, NBO)
The stability and structure of molecules in the condensed phase are governed by a complex network of non-covalent interactions. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Natural Bond Orbital (NBO) analysis provide deep insights into these forces.
Natural Bond Orbital (NBO) analysis is employed to understand intramolecular charge transfer and hyperconjugative interactions. grafiati.comresearchgate.net It transforms the complex multi-electron wavefunction into a representation of localized bonds and lone pairs, aligning with the familiar Lewis structure concept. uni-muenchen.de This analysis can reveal the stabilization energy associated with electron delocalization from a donor NBO to an acceptor NBO, quantifying the strength of hyperconjugative interactions. grafiati.com For molecules with hydrogen bonds, NBO analysis can confirm their presence and strength. grafiati.com
Reduced Density Gradient (RDG) analysis is a powerful tool for visualizing and characterizing non-covalent interactions. researchgate.nettandfonline.comchemrxiv.orgnih.gov By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, different types of interactions such as hydrogen bonds, van der Waals forces, and steric clashes can be identified and distinguished by their characteristic signatures. researchgate.netchemrxiv.org
Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and bonds within a molecule based on the topology of the electron density. researchgate.netresearchgate.net Analysis of bond critical points (BCPs) in QTAIM can quantify the nature of chemical bonds, including weak non-covalent interactions. researchgate.net The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are indicative of the interaction strength and type (shared-shell vs. closed-shell).
These computational tools, often used in conjunction with Hirshfeld surface analysis, allow for a detailed and quantitative understanding of the intermolecular forces that dictate the condensed-phase properties of this compound and its analogs. tandfonline.commjcce.org.mkresearchgate.net
Hydrogen Bonding Networks and Crystal Packing
The crystal structure of this compound and its analogs is significantly influenced by hydrogen bonding. Carboxylic acids frequently form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups. scispace.comgrafiati.com This dimerization is a common motif in the crystal packing of related enoic acids. grafiati.com
Predictive Modeling for Spectroscopic Data
Computational NMR Chemical Shift Prediction and Validation
Density Functional Theory (DFT) has become a reliable and powerful tool for predicting the NMR spectra of organic molecules, including this compound and its furan-containing analogs. acs.orgresearchgate.netresearchgate.net By calculating the magnetic shielding tensors of nuclei within a molecule, one can predict the ¹H and ¹³C NMR chemical shifts. acs.orgdntb.gov.ua
The Gauge-Including Atomic Orbital (GIAO) method is one of the most common approaches used for these predictions. acs.orgdntb.gov.ua The accuracy of the predicted chemical shifts depends on the chosen functional and basis set. researchgate.netdntb.gov.ua For instance, the B3LYP functional combined with a basis set like 6-311++G(d,p) has been shown to provide good agreement with experimental data for a variety of organic molecules. dntb.gov.ua
Validation of the computational method is a critical step. This is often achieved by comparing the calculated chemical shifts for a set of known, related structures with their experimental values. dntb.gov.uanih.gov Linear regression analysis is then used to correlate the experimental and computed data, allowing for the correction of systematic errors and improving the predictive accuracy. nih.gov This validated computational approach can then be used to distinguish between possible isomers or to confirm the structure of newly synthesized compounds. nih.gov For furan derivatives, specific chemical shift ranges have been computationally identified, which can aid in the structural elucidation of complex molecules containing this moiety. researchgate.net
Below is a table showing typical experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for related furan and butenoic acid structures.
| Nucleus | Experimental Shift (ppm) | Predicted Shift (ppm) |
| ¹H NMR | ||
| Furan H | 6.45 - 7.64 acs.org | 6.02 - 6.23 researchgate.net |
| Olefinic H | ~6.37 ufmg.br | - |
| Methyl H | ~2.78 ufmg.br | 2.47 - 2.66 researchgate.net |
| ¹³C NMR | ||
| Carboxyl C | ~168.3 ufmg.br | - |
| Furan C1,4 | ~142.6 acs.org | - |
| Furan C2,3 | ~109.4 acs.org | - |
| Olefinic C | - | - |
| Methyl C | - | - |
Note: The data presented is a compilation from various sources on furan and butenoic acid derivatives and serves as an illustrative example. acs.orgresearchgate.netufmg.br Specific shifts for this compound would require dedicated computational analysis.
Simulated Vibrational Spectra (IR and Raman)
Computational methods, particularly DFT, are also extensively used to simulate the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. researchgate.net
These theoretical spectra serve as a valuable tool for interpreting experimental data. By comparing the computed vibrational modes with the peaks observed in experimental IR and Raman spectra, a detailed assignment of the spectral features can be made. researchgate.net This comparison can confirm the presence of specific functional groups and provide insights into the molecular structure and conformation. For example, the characteristic stretching frequency of the carboxylic acid's O-H group, which appears as a broad band in the IR spectrum, can be computationally modeled. ufmg.br Similarly, the C=O and C=C stretching vibrations of the enoic acid moiety can be assigned based on the calculated frequencies.
The accuracy of the simulated spectra is dependent on the level of theory and basis set used in the calculations. researchgate.net Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors, leading to better agreement with experimental results. The combination of experimental and simulated vibrational spectroscopy provides a robust approach for the structural characterization of this compound and its analogs.
Advanced Research Applications and Future Directions for 3 Furan 2 Yl but 2 Enoic Acid
Polymer and Materials Science Applications
The incorporation of furanic structures into polymers is a key strategy for developing materials from renewable resources with enhanced properties. rsc.orgua.pt Furan-based polymers are noted for their potential to replace petroleum-derived plastics, offering unique thermal, mechanical, and barrier properties. researchgate.netrsc.org
3-(Furan-2-yl)but-2-enoic acid holds potential as a monomer for creating a new generation of bio-based polymers. The furan (B31954) ring and the carboxylic acid group provide the necessary functionality for polymerization reactions.
Polyesters: Furan-based polyesters, particularly those derived from 2,5-furandicarboxylic acid (FDCA), have been extensively studied as sustainable alternatives to petroleum-based counterparts like poly(ethylene terephthalate) (PET). acs.orgmdpi.com These materials often exhibit superior gas barrier properties, making them suitable for packaging applications. researchgate.netmdpi.com The carboxylic acid function of this compound allows it to act as a monomer in polycondensation reactions with diols, analogous to the synthesis of other furan-based polyesters. acs.orgnih.gov Its structure could introduce unique side chains into the polymer backbone, influencing properties like crystallinity and solubility.
Polycarbonates: The development of furan-based polycarbonates is an emerging field, driven by the desire to create bio-based alternatives with high thermal stability and rigidity. rsc.orgrsc.org Monomers like 2,5-bis(hydroxymethyl)furan (BHMF) have been used to synthesize furanic polycarbonates. researchgate.netresearchgate.net While not a diol, the carboxylic acid group of this compound could be chemically modified into a diol or used in alternative polymerization routes to incorporate its furan moiety into polycarbonate structures, potentially tuning the final material's glass transition temperature and mechanical properties. rsc.orgresearchgate.net
Polyimides: Polyimides are a class of high-performance polymers known for their exceptional thermal and chemical resistance. tandfonline.com The use of furan-based diamines and dianhydrides to create more sustainable and processable polyimides is an active area of research. researchgate.netmdpi.com These bio-based polyimides can exhibit lower processing temperatures compared to traditional ones like PMR-15. researchgate.net The structure of this compound could be functionalized to produce novel diamine or dianhydride monomers, contributing to the synthesis of polyimides with unique thermoplastic or thermosetting properties through mechanisms like Diels-Alder polymerization. tandfonline.comarabjchem.org
The furan ring is not merely a rigid, bio-based spacer; its true potential lies in its ability to participate in the Diels-Alder (DA) reaction, a powerful tool in macromolecular engineering. rsc.orgresearchgate.net This reversible cycloaddition reaction, typically occurring between a furan (as the diene) and a maleimide (B117702) (as the dienophile), allows for the creation of dynamic and responsive polymer architectures. mdpi.com
The furan moiety within a polymer derived from this compound could be used to:
Create Thermoreversible Cross-linked Networks: By reacting the furan groups in the polymer chains with a bismaleimide (B1667444) cross-linker, a cross-linked material can be formed. mdpi.commdpi.com Upon heating, the reverse Diels-Alder (rDA) reaction occurs, breaking the cross-links and causing the material to flow like a thermoplastic. Upon cooling, the DA reaction reforms the cross-links, restoring the thermoset properties. This behavior is the basis for self-healing materials and reprocessable thermosets. mdpi.com
Synthesize Linear, Branched, and Dendritic Polymers: The DA reaction is considered a "click" reaction due to its high efficiency and specificity. mdpi.com This allows for precise control over polymer architecture, enabling the synthesis of complex structures like linear dynamic polymers, hyperbranched polymers, and dendritic macromolecules. researchgate.netmdpi.com
Incorporating furanic structures, such as the one in this compound, into polymers can strategically enhance material performance in several ways. The rigid, aromatic nature of the furan ring, combined with its unique electronic properties and reactivity, provides a platform for tuning the characteristics of the final material. rsc.orgbohrium.com
| Enhancement Strategy | Effect on Polymer Properties | Supporting Rationale |
| Introduction of Rigidity | Increases thermal stability (Tg and Td), mechanical strength, and crystallinity. | The planar, rigid furan ring restricts the rotational freedom of polymer chains, leading to higher glass transition temperatures (Tg) and thermal degradation temperatures (Td). rsc.orgrsc.org |
| Enhanced Intermolecular Interactions | Improves charge transport and π-stacking in semiconducting polymers. | The electron-rich furan ring can facilitate ordered molecular packing and efficient charge mobility, making furan-containing polymers suitable for organic electronics. acs.org |
| Improved Processing | Increases solubility in non-chlorinated, environmentally benign solvents. | Compared to analogous thiophene-based materials, furan-based polymers can exhibit better solubility, which is a significant advantage for solution-based processing of electronic devices. acs.org |
| Dynamic Covalent Chemistry | Enables self-healing, recyclability, and stimuli-responsive behavior. | The reversible Diels-Alder reaction of the furan ring allows for the creation of covalent adaptable networks (CANs) that can be remolded and repaired. mdpi.commdpi.com |
| Functionalization | Provides sites for grafting or further reactions to tailor surface properties or bulk characteristics. | The furan ring and the pendent butenoic acid chain can be modified post-polymerization to introduce new functionalities. nih.gov |
Development of Novel Macromolecular Architectures with Furanic Moieties
Utility as a Synthetic Intermediate for Complex Organic Molecules
Beyond polymer science, the rich chemistry of the furan ring and the conjugated acid system makes this compound a valuable building block for synthesizing a wide array of complex organic molecules. numberanalytics.combenthamdirect.com
Furan and its derivatives are fundamental building blocks in heterocyclic chemistry, serving as precursors to a vast range of more complex molecules used in pharmaceuticals, agrochemicals, and materials science. numberanalytics.commsesupplies.com this compound possesses multiple reactive sites—the furan ring, the carbon-carbon double bond, and the carboxylic acid—that can be selectively targeted.
Research on analogous compounds like 3-(furan-2-yl)propenoic acid demonstrates that the carbon-carbon double bond can undergo hydroarylation reactions with arenes in the presence of a superacid, leading to 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com The furan ring itself can participate in cycloaddition reactions or be converted into other ring systems. rsc.org The carboxylic acid can be transformed into esters, amides, or other functional groups, further expanding its synthetic utility. mdpi.comzbaqchem.com
| Reaction Type | Potential Transformation of this compound | Resulting Scaffold |
| Hydroarylation | Friedel-Crafts type addition of an aromatic ring across the C=C double bond. mdpi.com | 3-Aryl-3-(furan-2-yl)butanoic acid derivatives. |
| Diels-Alder Cycloaddition | Reaction of the furan ring with a dienophile (e.g., maleic anhydride). zbaqchem.com | Oxanorbornene adducts, precursors to bicyclic systems. |
| Hydrogenation | Reduction of the C=C double bond and/or the furan ring. | Saturated butanoic acid or tetrahydrofuran (B95107) derivatives. |
| Functional Group Interconversion | Conversion of the carboxylic acid to an ester, amide, or acyl chloride. mdpi.com | Diverse functionalized butenoate/butanoate compounds. |
| Electrophilic Substitution | Introduction of functional groups (e.g., nitro, halo) onto the furan ring. numberanalytics.com | Substituted furan derivatives. |
Furfural (B47365), the ultimate bio-based precursor for many furan compounds, is considered a versatile platform chemical for producing a wide range of value-added products, including solvents, resins, and specialty chemicals. sci-hub.secsic.es Derivatives of furfural are used in fragrances, pharmaceuticals, and insecticides. sci-hub.secsic.es
Given this context, this compound can be viewed as a second-generation platform molecule. Its established structure can be strategically modified to access high-value fine chemicals and specialty materials. For instance, its derivatives could find use as:
Pharmaceutical Intermediates: The furan ring is a key pharmacophore in many drugs. sci-hub.semdpi.com The specific scaffold of this acid could be elaborated into novel biologically active compounds.
Agrochemicals: Many fungicides and insecticides contain furan moieties. sci-hub.se
Liquid Fuel Precursors: Catalytic upgrading of furan derivatives through reactions like hydroxyalkylation/alkylation can produce precursors for liquid fuels. mdpi.com
Flavor and Fragrance Components: Esters derived from furan-based carboxylic acids are used in the flavor and fragrance industry. csic.es
The compound's dual functionality allows for its integration into larger, more complex molecular frameworks, making it a valuable intermediate in multi-step synthetic sequences aimed at producing high-performance materials and specialty chemicals. mdpi.comresearchgate.net
Building Block for Diverse Heterocyclic and Polyfunctional Scaffolds
Contributions to Green Chemistry and Sustainable Processes
The pursuit of a bio-based economy has positioned furan derivatives, including this compound, as key players in the shift away from fossil fuels. catalysis-summit.com These compounds are central to green chemistry, a field dedicated to designing chemical products and processes that are efficient, safe, and environmentally benign. catalysis-summit.comuliege.be The use of renewable biomass as a starting material aligns with the principles of a circular economy, minimizing waste and environmental impact. catalysis-summit.com
The synthesis of this compound is intrinsically linked to the valorization of lignocellulosic biomass, which is the most abundant renewable carbon source on Earth. mdpi.com The primary route to furanic compounds involves the acid-catalyzed dehydration of carbohydrates derived from biomass. chim.itmdpi.com Pentose (B10789219) sugars (like xylose) from the hemicellulose fraction are converted to furfural, while hexose (B10828440) sugars (like glucose and fructose) from the cellulose (B213188) fraction yield 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comresearchgate.net
Table 1: Examples of Biomass Valorization to Furan Platform Chemicals
| Feedstock | Platform Chemical | Typical Process | Reference(s) |
|---|---|---|---|
| Corn Stover, Giant Reed | Furfural, HMF | Hydrothermal treatment followed by dehydration with a solid acid catalyst (niobium phosphate) under microwave irradiation. | researchgate.net |
| Sugarcane Bagasse, Corn Cob | Furfural, HMF | One-pot conversion using Lewis and Brønsted acids (e.g., AlCl₃, HCl) to catalyze dehydration. | researchgate.net |
| Cellulose Waste (e.g., paper, diapers) | Furfural, HMF, Levulinic Acid | Hydrothermal treatment with Brønsted and Lewis acid catalysts (e.g., H₃PO₄, Sc(OTf)₃). | mdpi.com |
| Glucose, Xylose | HMF, Furfural | Acid-catalyzed dehydration in various media, including ionic liquids and deep eutectic solvents. | uliege.benumberanalytics.com |
A cornerstone of green chemistry in furan synthesis is the development of sustainable catalysts that replace hazardous reagents and improve efficiency. catalysis-summit.com Research has moved away from traditional mineral acids, which are corrosive and difficult to recycle, toward solid acid catalysts and other green alternatives. researchgate.net
Heterogeneous solid catalysts such as zeolites, polyoxometalates (POMs), and metal oxides are particularly advantageous. frontiersin.orgfrontiersin.org They are easily separated from the reaction mixture, can be recycled multiple times, and often exhibit high selectivity under milder conditions. frontiersin.orgacs.org For example, niobium phosphate (B84403) has been used for the acid-free conversion of biomass hydrolysates to furfural, researchgate.net while hafnium-containing TUD-1 type catalysts have shown promise in the conversion of furfural to other valuable derivatives. mdpi.com
The use of non-noble metal catalysts, such as those based on copper, nickel, or iron, is another key area of development, offering a cost-effective and less toxic alternative to precious metal catalysts. frontiersin.orgsci-hub.se Furthermore, biocatalysis, employing enzymes or even whole-cell systems, represents a frontier in green synthesis. mdpi.comresearchgate.net These biocatalysts operate under mild aqueous conditions and can offer exceptional selectivity. mdpi.com Electrochemical methods, which use electricity to drive reactions, are also emerging as a powerful green alternative, allowing for high selectivity and control with minimal waste. acs.orgacs.orgnih.gov The synthesis of this compound from furfural can directly benefit from these innovations, enabling more sustainable production pathways.
Table 2: Environmentally Benign Catalytic Systems for Furan Derivative Synthesis
| Catalyst Type | Example(s) | Application | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Heterogeneous Solid Acids | Zeolites, Niobium Phosphate, POMs | Dehydration of sugars to furfural/HMF; Conversion of furfural. | Recyclable, reduced corrosion, high selectivity. | researchgate.netfrontiersin.orgfrontiersin.org |
| Non-Noble Metal Catalysts | Cu-Zn-Al, NiCo₂O₄, Fe-Zr-O | Hydrogenation and oxidation of furan derivatives. | Low cost, reduced toxicity compared to noble or heavy metals. | frontiersin.orgsci-hub.se |
| Biocatalysts | Enzymes (oxidases, monooxygenases), Fruit Juice Extracts | Oxidation of HMF; Synthesis of functionalized furanones. | Mild reaction conditions, high selectivity, biodegradable. | mdpi.comresearchgate.net |
| Electrocatalysts | Ni, Co, Cu-based electrodes | Oxidation of HMF to FDCA; Valorization of furfural. | Mild conditions, high control over selectivity, uses electricity as a "reagent". | acs.orgacs.orgnih.gov |
| Nature-Sourced Catalysts | Chitosan, MgO | Synthesis of functionalized furans from glucose. | Abundant, biodegradable, low environmental impact. | mdpi.combohrium.com |
Integration into Biomass Conversion and Valorization Strategies
Emerging Research Avenues and Interdisciplinary Connections in Furan Chemistry
The future of furan chemistry, including the development and application of this compound, lies at the intersection of advanced engineering, novel synthetic chemistry, and computational science.
To make the production of furanic acids like this compound economically viable, significant advances in reaction engineering are being pursued. One major focus is the development of one-pot, cascade reactions where multiple synthetic steps are performed in a single reactor, saving energy, solvents, and purification costs. rsc.orgrsc.org This approach has been used to produce furan-based polyesters directly from renewable resources. rsc.org
Process intensification using alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times and improve energy efficiency. researchgate.netnumberanalytics.com The transition from batch processing to continuous flow systems is another critical area. Flow chemistry allows for better control over reaction parameters, improved safety, and easier scalability, making it ideal for industrial applications. acs.orgrsc.org In biocatalysis, media engineering and metabolic engineering of microorganisms are being used to enhance yields and productivity for compounds like 2,5-furandicarboxylic acid (FDCA), with lessons applicable to other furanic acids. tandfonline.com
The furan ring and the attached side chains in molecules like this compound offer rich reactivity for creating diverse and complex chemical structures. chim.it The α,β-unsaturated carboxylic acid moiety is a versatile functional group, susceptible to a variety of addition and condensation reactions. The furan ring itself can undergo transformations such as ring-opening rearrangements, like the Achmatowicz rearrangement, to produce valuable six-membered rings. chim.it
Researchers are actively exploring novel multi-component reactions to construct highly functionalized furan derivatives in a single step. rsc.orgua.ptresearchgate.net These methods provide rapid access to molecular complexity from simple, often bio-based starting materials. rsc.org The decyclization reactions of related furanone structures to yield derivatives of 2,4-dioxobutanoic acid highlight the potential for transforming the furan core into other valuable acyclic structures. chimicatechnoacta.ruresearchgate.net Understanding and harnessing these diverse reaction pathways is key to unlocking the full potential of this compound as a building block for pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com
Machine learning models can predict reaction outcomes, optimize conditions, and even aid in the discovery of new catalysts. mdpi.comarxiv.org This is particularly relevant for designing biocatalytic cascades, where tools like RetroBioCat are being used to map out enzymatic pathways for the synthesis of bio-based chemicals. researchgate.net By leveraging large chemical databases and sophisticated algorithms, researchers can accelerate the discovery of new furan-based molecules with desired properties and design more sustainable and efficient processes for their production. arxiv.org This data-driven approach will be crucial for exploring the vast chemical space accessible from furanic platforms and identifying high-value applications for specific compounds like this compound.
Q & A
Q. What are the optimal synthetic routes for 3-(Furan-2-yl)but-2-enoic acid, and how can reaction conditions be adjusted to improve yield and purity?
The synthesis of α,β-unsaturated carboxylic acids like this compound often employs condensation reactions. A validated method involves the Perkin reaction, where furan-2-carbaldehyde reacts with acetic anhydride in the presence of a base (e.g., sodium acetate) under reflux. Alternative routes include Wittig or Horner-Wadsworth-Emmons reactions using furan-derived aldehydes and phosphonate reagents. To optimize yield (typically 60-75% for analogous compounds), control reaction temperature (80-110°C), use anhydrous solvents (e.g., DMF or THF), and monitor reaction progress via TLC. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .
Q. How can spectroscopic techniques and X-ray crystallography confirm the structural configuration of this compound?
- NMR : NMR identifies olefinic protons (δ 6.5-7.5 ppm for α,β-unsaturated systems) and furan protons (δ 7.2-7.8 ppm). NMR confirms carbonyl (δ 170-175 ppm) and conjugated alkene carbons (δ 120-140 ppm).
- IR : A strong C=O stretch (~1680-1720 cm) and conjugated C=C stretch (~1600 cm) are diagnostic.
- X-ray crystallography : Using programs like SHELXL (via SHELX suite), single-crystal analysis resolves stereochemistry (E/Z configuration) and hydrogen-bonding networks. Refinement parameters (R-factor < 5%) ensure accuracy .
Q. What solvent systems and chromatographic methods are effective for purifying this compound?
- Solubility : The compound is polar due to the carboxylic acid group; use ethanol, methanol, or acetone for dissolution.
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) or normal-phase silica gel (ethyl acetate:hexane = 3:7) effectively separate impurities. For acidic byproducts, ion-exchange chromatography (e.g., Amberlite IRA-400) is recommended .
Q. How can the acidity (pKa) of this compound be experimentally determined, and what factors influence it?
Use potentiometric titration in aqueous ethanol (50% v/v) with standardized NaOH. The conjugated double bond stabilizes the deprotonated form, lowering pKa (expected range: ~3.5-4.5). Compare with computational pKa predictions via COSMO-RS or DFT methods. Substituent effects (e.g., electron-withdrawing groups on furan) further modulate acidity .
Q. What stability considerations are critical for storing this compound, and how can degradation be minimized?
Store at -20°C under inert atmosphere (N) in amber vials to prevent oxidation of the furan ring and decarboxylation. Avoid prolonged exposure to light, heat, or basic conditions. Monitor purity via HPLC every 6 months. Degradation products (e.g., furan-2-carboxylic acid) can be identified via GC-MS .
Advanced Research Questions
Q. What density functional theory (DFT) approaches are suitable for predicting the electronic properties and reactivity of this compound?
Hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311++G(d,p) basis set accurately model conjugation between the furan and butenoic acid moieties. Key outputs include:
- HOMO/LUMO energies (predicting electrophilic/nucleophilic sites).
- Fukui indices for regioselectivity in reactions (e.g., Diels-Alder cycloadditions).
- Transition-state geometries for acid-catalyzed esterification. Benchmarked against experimental IR and UV-Vis spectra, these methods reduce computational error to <5% .
Q. How do structural modifications (e.g., fluorination or methyl substitution) influence the bioactivity of this compound analogs?
Fluorination at the furan 5-position (see 3-(4-Fluorophenyl)but-2-enoic acid in ) enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. Methyl groups at the β-position increase lipophilicity (logP +0.5), improving membrane permeability. Use in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) with structure-activity relationship (SAR) modeling (e.g., CoMFA) to quantify substituent effects .
Q. What experimental and computational strategies resolve contradictions in reported biological activities of structurally analogous butenoic acid derivatives?
- Validation : Replicate assays under standardized conditions (e.g., cell line: RAW 264.7 for inflammation; IC triplicate measurements).
- Meta-analysis : Compare datasets using ANOVA to identify outliers.
- Molecular docking : AutoDock Vina predicts binding affinities to targets (e.g., PPARγ), explaining discrepancies due to stereochemistry (E vs. Z isomers) .
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
Asymmetric hydrogenation using Ru-BINAP catalysts (e.g., Noyori-type) achieves >90% ee for α,β-unsaturated acids. Alternatively, organocatalytic Michael addition with cinchona alkaloids (e.g., quinidine) induces chirality. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane:isopropanol = 85:15) .
Q. What mechanistic insights explain the compound’s reactivity in cycloaddition reactions, and how can this be leveraged for heterocycle synthesis?
The conjugated diene system participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at 80°C, yielding bicyclic adducts. DFT calculations (M06-2X/def2-TZVP) show a low activation barrier (~15 kcal/mol) for [4+2] cycloaddition. Applications include synthesizing furan-fused lactones for antimicrobial screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
